molecular formula C10H10N6O2 B1149618 2,4-diamino-6-p-nitroanilinopyrimidine CAS No. 115782-13-3

2,4-diamino-6-p-nitroanilinopyrimidine

Cat. No.: B1149618
CAS No.: 115782-13-3
M. Wt: 246
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-p-nitroanilinopyrimidine is a pyrimidine derivative featuring amino groups at positions 2 and 4 and a p-nitroanilino substituent at position 5. This compound’s structure combines electron-donating (amino) and electron-withdrawing (p-nitro) groups, creating a unique electronic profile that influences its reactivity and biological interactions. Pyrimidine derivatives are widely studied for their roles as kinase inhibitors, antiviral agents, and tubulin polymerization modulators .

Properties

CAS No.

115782-13-3

Molecular Formula

C10H10N6O2

Molecular Weight

246

Synonyms

2,4-diamino-6-p-nitroanilinopyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The p-nitroanilino group in the target compound introduces strong electron-withdrawing properties, enhancing electrophilicity at the pyrimidine ring compared to methyl or cyclopropyl substituents in analogues . This may improve binding to biological targets like tubulin or kinases.
  • Steric Considerations: Bulky substituents (e.g., cyclopropyl in ) reduce conformational flexibility, whereas the planar nitroanilino group may facilitate π-π stacking in protein binding pockets.

Anticancer Potential

  • 2-Anilino triazolopyrimidines: Exhibit IC₅₀ values of 0.1–10 µM against cancer cell lines, attributed to tubulin polymerization inhibition . The anilino group’s para-substituents (e.g., methoxy, nitro) modulate potency, with nitro groups enhancing activity due to increased electrophilicity .
  • 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine: Limited biological data are available, but methyl/cyclopropyl groups likely reduce solubility and target affinity compared to nitroanilino derivatives .

Hypothesis for Target Compound: The p-nitroanilino group may confer superior tubulin-binding activity compared to methyl/cyclopropyl analogues, though direct data are lacking.

Physicochemical Properties

Property This compound 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine 2-Anilino Triazolopyrimidines
Molecular Weight ~290 g/mol ~255 g/mol ~300–400 g/mol
LogP (Predicted) ~1.5 (moderate polarity) ~3.0 (hydrophobic) ~2.0–3.5
Solubility (Water) Low (nitro group enhances polarity) Very low (bulky alkyl groups) Moderate (triazole improves solubility)

Implications : The target compound’s nitro group may improve aqueous solubility compared to alkyl-substituted analogues but reduce membrane permeability.

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